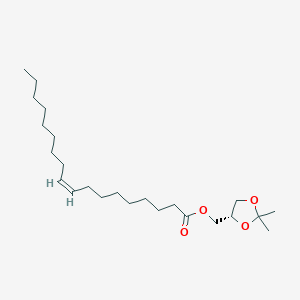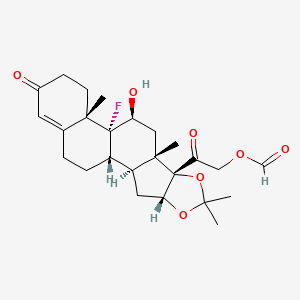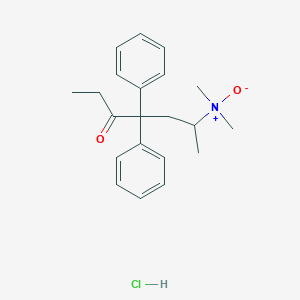
Posaconazole Imidazolidine Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Posaconazole Imidazolidine Impurity is a chemical compound associated with Posaconazole, a triazole antifungal agent. Posaconazole is widely used for the treatment and prevention of invasive fungal infections, particularly in immunocompromised patients . The impurity is a byproduct formed during the synthesis of Posaconazole and can affect the purity and efficacy of the final pharmaceutical product.
Chemical Reactions Analysis
Posaconazole Imidazolidine Impurity can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Posaconazole Imidazolidine Impurity is primarily studied in the context of pharmaceutical research to understand its formation, characterization, and impact on the efficacy and safety of Posaconazole. Research applications include:
Chemistry: Studying the chemical properties and reactions of the impurity to develop methods for its identification and quantification.
Biology: Investigating the biological effects of the impurity on fungal cells and its potential impact on the antifungal activity of Posaconazole.
Medicine: Ensuring the safety and efficacy of Posaconazole by minimizing the presence of impurities in the final pharmaceutical product.
Industry: Developing and optimizing manufacturing processes to reduce the formation of impurities and improve the overall quality of Posaconazole.
Mechanism of Action
The mechanism of action of Posaconazole involves the inhibition of the cytochrome P-450 dependent enzyme, sterol 14α-demethylase, in fungi . This enzyme is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane. By binding to the heme cofactor located on the enzyme, Posaconazole disrupts the production of ergosterol, leading to the inhibition of fungal cell growth and replication .
Comparison with Similar Compounds
Posaconazole Imidazolidine Impurity can be compared with other impurities and related compounds in the triazole antifungal class. Similar compounds include:
Itraconazole: Another triazole antifungal agent with a similar mechanism of action but different impurity profiles.
Fluconazole: A triazole antifungal agent with a broader spectrum of activity and different pharmacokinetic properties.
Voriconazole: A triazole antifungal agent with enhanced activity against certain fungal species and different impurity profiles.
This compound is unique in its specific formation during the synthesis of Posaconazole and its potential impact on the purity and efficacy of the final product.
Properties
Molecular Formula |
C36H40F2N8O4 |
|---|---|
Molecular Weight |
686.7 g/mol |
IUPAC Name |
4-[4-[3-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]imidazolidin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C36H40F2N8O4/c1-3-34(25(2)47)46-35(48)45(23-41-46)30-7-5-28(6-8-30)42-14-15-43(24-42)29-9-11-31(12-10-29)49-18-26-17-36(50-19-26,20-44-22-39-21-40-44)32-13-4-27(37)16-33(32)38/h4-13,16,21-23,25-26,34,47H,3,14-15,17-20,24H2,1-2H3/t25-,26+,34-,36-/m0/s1 |
InChI Key |
GCEOWVCWJMMIAY-YUYQYMTJSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(C3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Canonical SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(C3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


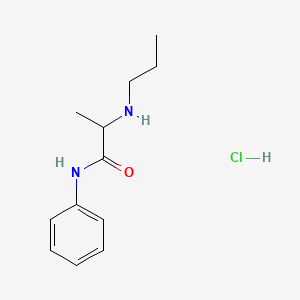
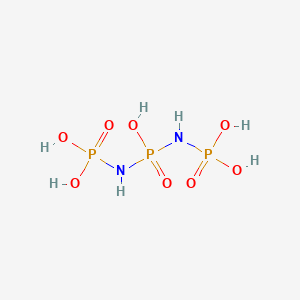
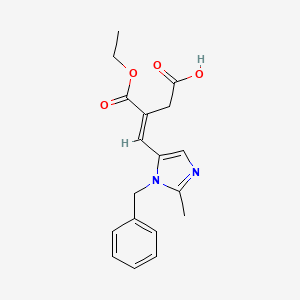

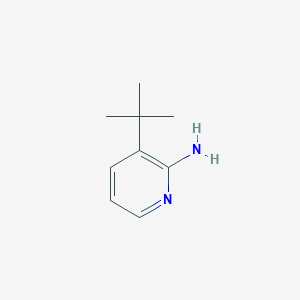
![(alphaS)-2-[[2-(4-Oxido-4-Morpholinyl)acetyl]amino]Benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-Phenylalaninamide](/img/structure/B13437663.png)

![(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13437671.png)
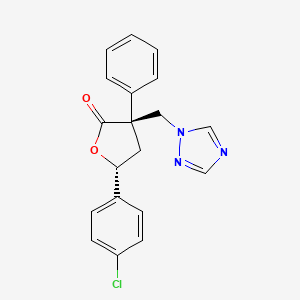
![2-(Hydroxymethyl)-Alpha,Alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13437694.png)
